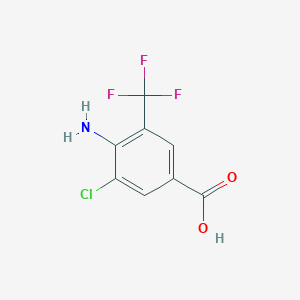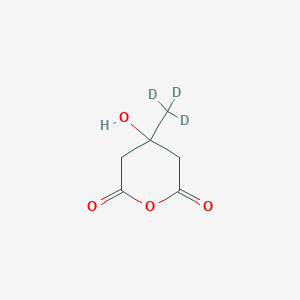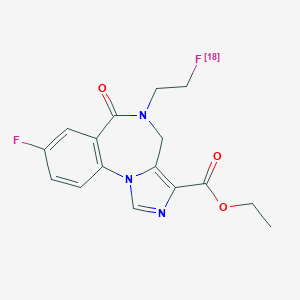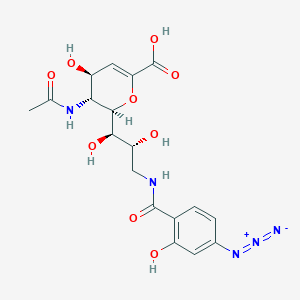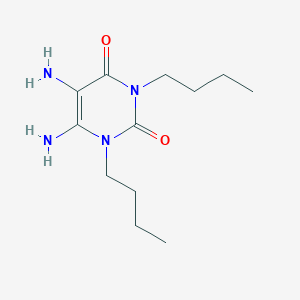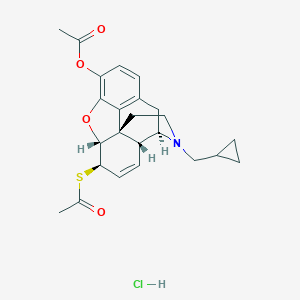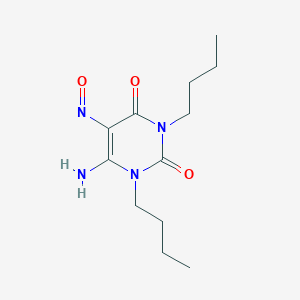
1-Boc-7-azaindole
Overview
Description
1-Boc-7-azaindole, also known as N-Boc-7-azaindole or 1-(tert-Butoxycarbonyl)-7-azaindole, is a heterocyclic compound . It has the molecular formula C12H14N2O2 and a molecular weight of 218.25 . It is used as a building block in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 7-azaindole derivatives has been a subject of interest in medicinal chemistry . For instance, 3,5-Disubstituted-7-azaindole derivatives were prepared from 1-tosyl-3-iodo-5-bromo-7-azaindole using palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 1-Boc-7-azaindole consists of a pyrrole ring fused with a pyridine ring . The compound has four hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving 1-Boc-7-azaindole are not detailed in the search results, azaindoles in general are known to undergo various chemical reactions. For instance, they can participate in metal-catalyzed cross-coupling and C–H bond functionalization reactions .Physical And Chemical Properties Analysis
1-Boc-7-azaindole is a liquid at room temperature with a density of 1.135 g/mL at 25 °C . It has a refractive index of 1.546 . The compound is also characterized by a polar surface area of 44 Ų .Scientific Research Applications
1-Boc-7-azaindole: A Versatile Compound in Scientific Research: 1-Boc-7-azaindole is a derivative of azaindole, which has been widely used in medicinal chemistry due to its structural similarity to the naturally occurring nucleotide adenine. Below are some unique applications of 1-Boc-7-azaindole in scientific research:
Kinase Inhibition
Azaindole derivatives, including 1-Boc-7-azaindole, have been extensively used as kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and regulation of cellular activities. Inhibitors targeting these enzymes can be effective in treating diseases such as cancer .
Pharmacophores for Therapeutic Targets
The global ring functionalization of 7-azaindoles allows them to serve as pharmacophores—parts of a molecular structure responsible for its biological activity—for various therapeutic targets. This makes them valuable in drug discovery and development .
Fragment-Based Drug Discovery (FBDD)
1-Boc-7-azaindole is utilized in FBDD programs, where it acts as a fragment that binds with weak affinity to biologically relevant macromolecules. These fragments are then optimized to develop more potent compounds .
CDK9/Cyclin T and Haspin Inhibitors
In the search for new therapeutic agents, certain 7-azaindole derivatives have shown activity as inhibitors against CDK9/Cyclin T and Haspin—proteins involved in cell cycle regulation and mitosis. This highlights their potential in creating new treatments for diseases related to cell proliferation .
Mechanism of Action
Target of Action
1-Boc-7-azaindole, also known as N-Boc-7-azaindole or 1- (tert-Butoxycarbonyl)-7-azaindole , is a compound that has been used in the field of drug discovery Azaindoles, in general, are known to be pharmacophores for various therapeutic targets .
Mode of Action
It’s known that azaindoles, including 1-boc-7-azaindole, are often used as kinase inhibitors . Kinase inhibitors typically work by competitively binding to the ATP-binding site of the N- and C-terminal clefts in the catalytic domain of protein kinases, thereby preventing the phosphorylation of proteins .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it can be inferred that 1-Boc-7-azaindole may affect various signaling pathways regulated by kinases.
Result of Action
As a potential kinase inhibitor , it can be inferred that 1-Boc-7-azaindole may inhibit the activity of certain kinases, thereby modulating the signaling pathways they regulate.
Safety and Hazards
Future Directions
Azaindoles, including 1-Boc-7-azaindole, continue to attract interest in the field of drug discovery due to their powerful medicinal properties . Future research will likely focus on the development of synthetic techniques for the functionalization of 7-azaindoles . This includes exploring novel methods for functionalization of the 7-azaindole template, with a focus on metal-catalyzed chemistry .
properties
IUPAC Name |
tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMGGUBXZBVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614438 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-7-azaindole | |
CAS RN |
138343-77-8 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138343-77-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



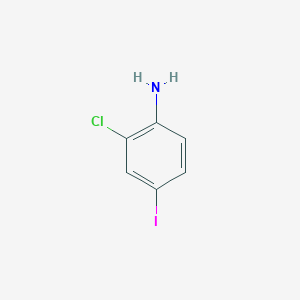
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)


